molecular formula C14H16N2O B14214634 4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one CAS No. 831176-38-6

4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one

Cat. No.: B14214634
CAS No.: 831176-38-6
M. Wt: 228.29 g/mol
InChI Key: PICIWAOMECQFJM-UHFFFAOYSA-N
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Description

4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one typically involves the reaction of quinoline derivatives with prop-2-en-1-ylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

831176-38-6

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-[2-(prop-2-enylamino)ethyl]-1H-quinolin-2-one

InChI

InChI=1S/C14H16N2O/c1-2-8-15-9-7-11-10-14(17)16-13-6-4-3-5-12(11)13/h2-6,10,15H,1,7-9H2,(H,16,17)

InChI Key

PICIWAOMECQFJM-UHFFFAOYSA-N

Canonical SMILES

C=CCNCCC1=CC(=O)NC2=CC=CC=C21

Origin of Product

United States

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